molecular formula C17H12BrFN2OS B2880134 (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865248-76-6

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

Cat. No.: B2880134
CAS No.: 865248-76-6
M. Wt: 391.26
InChI Key: IWHPHTQOBZJSDH-JZJYNLBNSA-N
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Description

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is a synthetic organic compound characterized by its unique structural features, including a benzo[d]thiazole ring, a fluorine atom, and a bromobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, suggesting its potential as an anticancer agent . The interactions between this compound and specific enzymes or proteins can lead to inhibition or activation of these biomolecules, thereby modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it may alter the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in DNA replication or repair, thereby inducing cytotoxic effects in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, thereby altering cellular energy production . Additionally, this compound can affect the levels of specific metabolites, which may contribute to its biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific cellular compartments or tissues can influence its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications may direct this compound to these locations, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Allylation: The allyl group can be introduced via a palladium-catalyzed allylation reaction using allyl halides.

    Formation of the Bromobenzamide Moiety: The final step involves the coupling of the benzo[d]thiazole derivative with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of epoxides or aldehydes depending on the reaction conditions.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or thioethers.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could have activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allyl-4-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide: Similar structure but with a methyl group instead of fluorine.

    (Z)-N-(3-allyl-4-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide imparts unique electronic properties, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

2-bromo-N-(4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN2OS/c1-2-10-21-15-13(19)8-5-9-14(15)23-17(21)20-16(22)11-6-3-4-7-12(11)18/h2-9H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHPHTQOBZJSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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